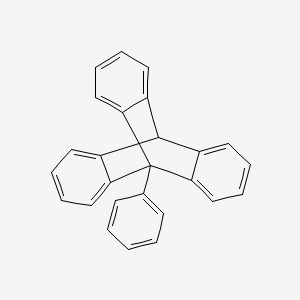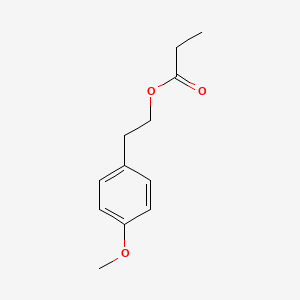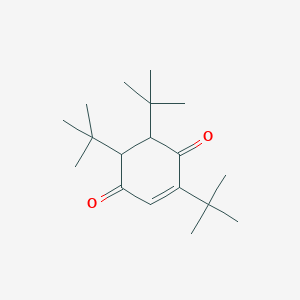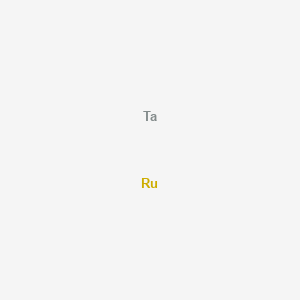
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is a chiral compound with a unique structure that includes a tert-butyl group and a chlorine atom attached to a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the chlorination of a cyclohexanone derivative followed by the introduction of the tert-butyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often include the use of Lewis acids such as aluminum chloride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can vary, but typically include modulation of biochemical processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-4-methylproline: Another chiral compound with a similar structure but different functional groups.
(2S,4R)-4-fluoroglutamine: A compound used in PET imaging with a similar stereochemistry.
(2S,4R)-4-hydroxyproline: A compound with hydroxyl groups instead of chlorine and tert-butyl groups.
Uniqueness
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical reactivity and biological activity compared to other similar compounds. Its tert-butyl group provides steric hindrance, while the chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
15175-18-5 |
|---|---|
Formule moléculaire |
C10H17ClO |
Poids moléculaire |
188.69 g/mol |
Nom IUPAC |
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one |
InChI |
InChI=1S/C10H17ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Clé InChI |
FJAHXLMRHNSHHX-SFYZADRCSA-N |
SMILES isomérique |
CC(C)(C)[C@@H]1CCC(=O)[C@H](C1)Cl |
SMILES canonique |
CC(C)(C)C1CCC(=O)C(C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
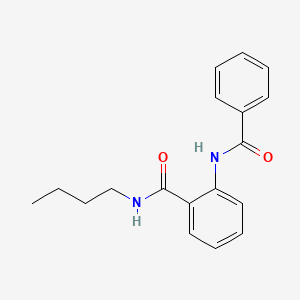
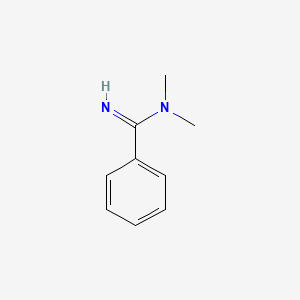
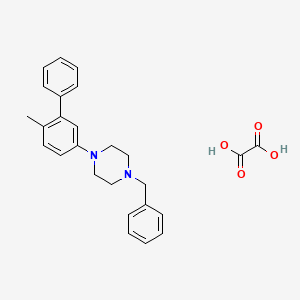
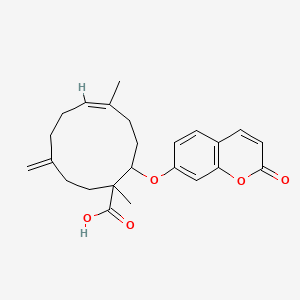
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)

![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)
